molecular formula C28H33NO4S B071713 Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester CAS No. 187324-66-9

Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester

Cat. No. B071713
M. Wt: 479.6 g/mol
InChI Key: WNCDSLPLRUHTTL-HOFKKMOUSA-N
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Description

This compound is a specific ester derivative of propionic acid. Ester compounds are characterized by a carbonyl adjacent to an ether linkage. They are widespread in nature and are commonly used in a variety of applications including in the manufacture of polymers, as solvents, and in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the ester functional group, a carbonyl group adjacent to an ether linkage. The presence of the benzyl and phenyl groups suggests that this compound also contains aromatic rings .


Chemical Reactions Analysis

Esters can undergo a number of reactions. They can be hydrolyzed back into their constituent alcohols and carboxylic acids in the presence of water and a catalyst. They can also react with bases to form carboxylates and alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure of the compound. Generally, esters have lower boiling points than their parent carboxylic acids due to the lack of hydrogen bonding. They are also generally less polar than carboxylic acids .

Scientific Research Applications

Enantioselective Chemical Synthesis

This compound is used in stereoselective and enantioselective chemical reactions, particularly in the synthesis of diastereomerically pure compounds. For example, it has been utilized in the asymmetric aldol reaction of carboxylic esters, leading to the synthesis of compounds like (2S, 3R)-2,4-Dimethyl-1,3-pentanediol (Abiko, 2003).

Catalyst in Chemical Reactions

It has applications as a catalyst or intermediate in various chemical reactions. This includes its use in processes like esterification, where it aids in the synthesis of esters with specific properties, such as benzyl propionate, which has applications in the perfumery and flavor industries (Chandane, Rathod, Wasewar, & Sonawane, 2017).

Synthesis of Chiral Compounds

It plays a crucial role in the synthesis of chiral compounds, an essential aspect of modern organic chemistry. This includes the preparation of compounds with specific stereochemical configurations, useful in developing pharmaceuticals and other biologically active molecules (Goss, Dai, Lou, & Schaus, 2009).

Formation of Supramolecular Structures

It is instrumental in the synthesis of complex supramolecular structures. For instance, it has been used in creating phenylpropyl ether-based supramolecular dendrimers, which have potential applications in nanotechnology and material science (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).

properties

IUPAC Name

[(1R,2S)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33NO4S/c1-6-26(30)33-27(25-15-11-8-12-16-25)23(5)29(19-24-13-9-7-10-14-24)34(31,32)28-21(3)17-20(2)18-22(28)4/h7-18,23,27H,6,19H2,1-5H3/t23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCDSLPLRUHTTL-HOFKKMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(C1=CC=CC=C1)C(C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H](C1=CC=CC=C1)[C@H](C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458200
Record name (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester

CAS RN

187324-66-9
Record name (1R,2S)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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